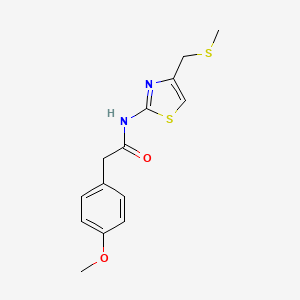

![molecular formula C10H17F2NO5 B2622646 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate CAS No. 1807939-05-4](/img/structure/B2622646.png)

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino acid derivative, and a difluoromethoxy group

Wirkmechanismus

Target of Action

The compound contains a tert-butoxycarbonyl group, which is commonly used in organic chemistry as a protecting group for amines . Therefore, the primary targets of this compound could be amine-containing molecules in the system where it is applied.

Mode of Action

The compound might interact with its targets (amine-containing molecules) by forming a covalent bond through a reaction between the carbonyl group of the tert-butoxycarbonyl and the amine group of the target molecule . This can protect the amine group from further reactions.

Biochemical Pathways

The compound, by acting as a protecting group for amines, could affect various biochemical pathways that involve amine-containing molecules. The exact pathways would depend on the specific biological context .

Pharmacokinetics

The ADME properties of the compound would depend on various factors such as its size, polarity, and the presence of functional groups. The tert-butoxycarbonyl group might increase the compound’s lipophilicity, potentially enhancing its absorption and distribution .

Result of Action

The primary molecular effect of the compound’s action would be the protection of amine groups in target molecules, preventing them from undergoing further reactions. This could have various downstream cellular effects depending on the role of the target molecules .

Action Environment

Environmental factors such as pH and temperature could influence the compound’s action. For example, acidic conditions might lead to the removal of the tert-butoxycarbonyl protecting group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.

Esterification: The carboxylic acid group of the amino acid is esterified using methanol and a catalyst such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering advantages in terms of sustainability and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate can undergo several types of chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Esterification and Transesterification: The methyl ester group can be converted to other esters or acids.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Esterification: Methanol and sulfuric acid or DCC are used for esterification reactions.

Major Products Formed

Deprotected Amine: Removal of the Boc group yields the free amine.

Substituted Derivatives: Nucleophilic substitution can yield various substituted derivatives depending on the nucleophile used.

Different Esters: Transesterification can produce different ester derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of protease inhibitors and other enzyme inhibitors.

Materials Science: The compound’s unique structural features make it useful in the design of novel materials with specific properties.

Biological Studies: It serves as a building block for the synthesis of peptides and other biologically active molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoate: Similar structure but with a methoxy group instead of a difluoromethoxy group.

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethoxy)propanoate: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

Uniqueness

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethoxy)propanoate is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable intermediate in the synthesis of specialized molecules.

Eigenschaften

IUPAC Name |

methyl (2S)-3-(difluoromethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO5/c1-10(2,3)18-9(15)13-6(7(14)16-4)5-17-8(11)12/h6,8H,5H2,1-4H3,(H,13,15)/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTJCIWFHDXVDA-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC(F)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COC(F)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2622564.png)

![2-ETHOXY-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE](/img/structure/B2622568.png)

![ETHYL 1-[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B2622571.png)

![(1R,2R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxamide;hydrochloride](/img/structure/B2622577.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2622580.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine](/img/structure/B2622585.png)

![Tert-butyl N-[(3aR,6aS)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]carbamate;hydrochloride](/img/structure/B2622586.png)